ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate
Description
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a synthetic carbamate derivative characterized by an ethyl carbamate group attached to a para-substituted phenyl ring. Carbamates are widely studied for their diverse biological activities, including pesticidal, carcinogenic, and enzyme-inhibitory properties, which are highly dependent on their substituents .
Properties
IUPAC Name |
ethyl N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)14-11-7-5-10(6-8-11)9-12(16)15(2)3/h5-8H,4,9H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBTLFIUHRQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate typically involves the reaction of 4-[(dimethylcarbamoyl)methyl]phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
4-[(dimethylcarbamoyl)methyl]phenol+ethyl chloroformate→ethyl N-4-[(dimethylcarbamoyl)methyl]phenylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The phenyl ring and dimethylcarbamoyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Carbamates
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Carcinogenicity and Mutagenicity
Ethyl carbamate (urethane) is a well-known carcinogen, inducing liver, lung, and ear duct tumors in rodents. Vinyl carbamate, its α,β-unsaturated analogue, exhibits significantly higher carcinogenic potency due to its ability to form DNA-reactive epoxides .
Enzymatic Interactions
Carbamates like carbofuran act as acetylcholinesterase inhibitors, while others (e.g., tert-butyl carbamates in ) are used in histone deacetylase (HDAC) inhibitor synthesis.
Physicochemical Properties
- Lipophilicity : The phenyl and dimethylcarbamoyl groups likely increase logP (hydrophobicity) compared to ethyl carbamate, enhancing membrane permeability but reducing water solubility.
- Volatility : Ethyl carbamate is volatile (contributing to inhalation exposure risks), while the target compound’s aromatic substituents may reduce volatility, altering environmental persistence .
Biological Activity
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a compound of significant interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Acetylcholinesterase Inhibition
Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating synaptic transmission. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease (AD), where the cholinergic system is compromised. Compounds that inhibit AChE can enhance cholinergic transmission and improve cognitive function.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural components:
- Carbamate Moiety : The carbamate functional group is crucial for AChE inhibition. Studies indicate that modifications to this group can drastically alter inhibitory potency. For instance, the presence of dimethyl groups on the nitrogen atom enhances binding affinity to the enzyme's active site .
- Phenyl Ring Substitution : The position and nature of substituents on the phenyl ring also influence activity. For example, specific substitutions at the para position have been shown to optimize interactions with AChE, leading to lower IC50 values (the concentration needed to inhibit 50% of enzyme activity) .
The mechanism by which this compound inhibits AChE involves carbamylation of the active-site serine residue. This process is pseudo-irreversible, meaning that while the compound binds effectively, it may not permanently inactivate the enzyme, allowing for potential recovery of activity over time .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent AChE inhibitory activity with an IC50 value comparable to established AChE inhibitors like donepezil .
| Compound | IC50 (nM) |
|---|---|
| This compound | 6 |
| Donepezil | 6 |
| Prodrug form (inactive) | >10,000 |
Animal Studies
Animal studies have provided insights into the pharmacokinetics and behavioral effects of this compound. In a model of Alzheimer's disease induced in rats, administration of this compound resulted in improved memory retention and cognitive function as assessed by various behavioral tests such as the Morris water maze .
Safety and Toxicity
While promising in terms of efficacy, safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
